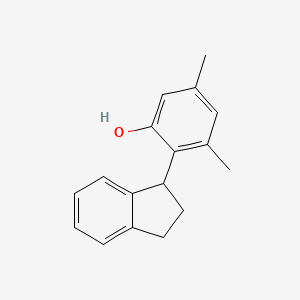
2-(2,3-Dihydro-1H-inden-1-yl)-3,5-dimethylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,3-Dihydro-1H-inden-1-yl)-3,5-dimethylphenol is an organic compound that belongs to the class of phenols It features a phenolic hydroxyl group attached to a benzene ring, which is further substituted with a 2,3-dihydro-1H-inden-1-yl group and two methyl groups at the 3 and 5 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydro-1H-inden-1-yl)-3,5-dimethylphenol can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of 3,5-dimethylphenol with 2,3-dihydro-1H-indene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
2-(2,3-Dihydro-1H-inden-1-yl)-3,5-dimethylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring.
科学研究应用
2-(2,3-Dihydro-1H-inden-1-yl)-3,5-dimethylphenol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It may be used in the development of advanced materials with specific properties, such as polymers and coatings.
作用机制
The mechanism by which 2-(2,3-Dihydro-1H-inden-1-yl)-3,5-dimethylphenol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or materials science.
相似化合物的比较
Similar Compounds
2,3-Dihydro-1H-inden-1-one: Shares the indene structure but lacks the phenolic hydroxyl group.
3,5-Dimethylphenol: Contains the same benzene ring substitution pattern but lacks the indene group.
2-(2,3-Dihydro-1H-inden-1-yl)-N,N-dimethylethanamine: Features a similar indene group but with different functional groups attached.
Uniqueness
2-(2,3-Dihydro-1H-inden-1-yl)-3,5-dimethylphenol is unique due to its combination of the indene and phenolic structures, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
89962-79-8 |
|---|---|
分子式 |
C17H18O |
分子量 |
238.32 g/mol |
IUPAC 名称 |
2-(2,3-dihydro-1H-inden-1-yl)-3,5-dimethylphenol |
InChI |
InChI=1S/C17H18O/c1-11-9-12(2)17(16(18)10-11)15-8-7-13-5-3-4-6-14(13)15/h3-6,9-10,15,18H,7-8H2,1-2H3 |
InChI 键 |
HHUSLAIOKJTHSN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)O)C2CCC3=CC=CC=C23)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


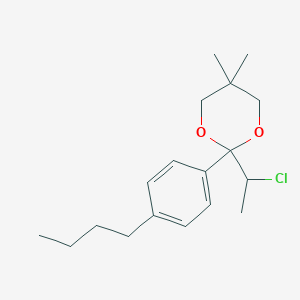
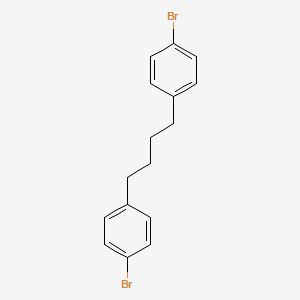
![3,4-Dibromo-1-{[ethoxy(propylsulfanyl)phosphorothioyl]oxy}-1H-pyrazole](/img/structure/B14383232.png)
![1-Fluoro-2-[2-(pentane-1-sulfonyl)ethoxy]benzene](/img/structure/B14383246.png)

![1-[6-(3-Methylbut-2-en-1-yl)-3,4-dihydroquinolin-1(2H)-yl]ethan-1-one](/img/structure/B14383268.png)
![N-[2-(3-Oxocyclohex-1-en-1-yl)ethyl]formamide](/img/structure/B14383271.png)
![4,4-Diphenyl-1,3,6,9-tetrathiaspiro[4.4]nonane-7,8-dione](/img/structure/B14383272.png)
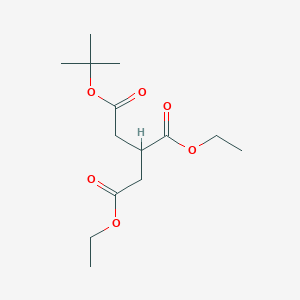
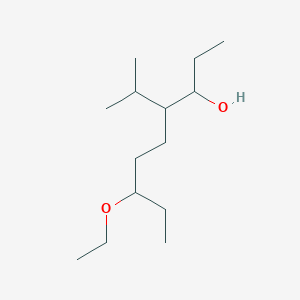
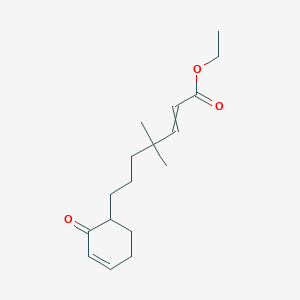
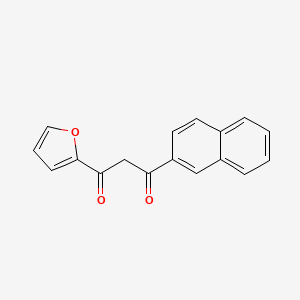

![3-[(4-Iodobut-3-yn-2-yl)oxy]butan-2-ol](/img/structure/B14383303.png)
